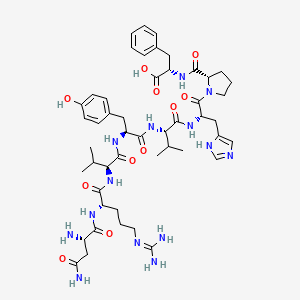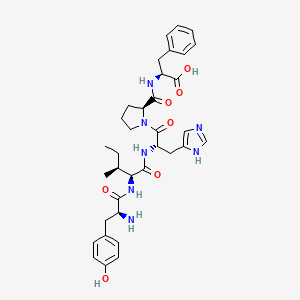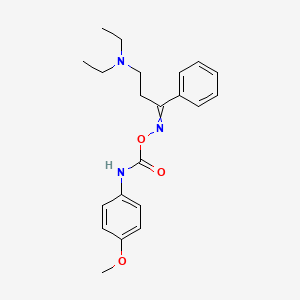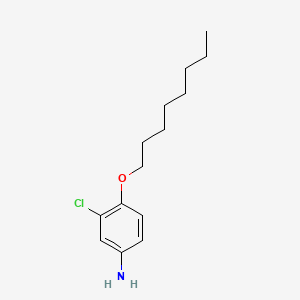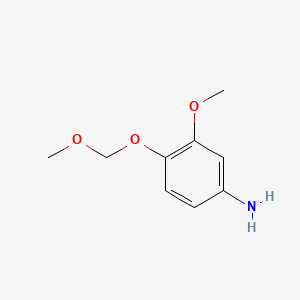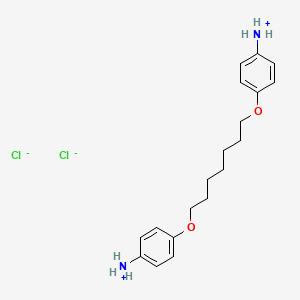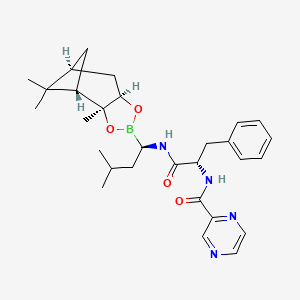
Bortezomib-pinanediol
Vue d'ensemble
Description
Bortezomib-pinanediol is a proteasome inhibitor and a prodrug of Bortezomib . It is used for research purposes . Bortezomib, the active form of this prodrug, is an anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma .
Molecular Structure Analysis
Bortezomib-pinanediol has a molecular formula of C29H39BN4O4 and an average mass of 518.455 Da . It contains a total of 81 bonds, including 42 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds .
Chemical Reactions Analysis
Bortezomib, the active form of Bortezomib-pinanediol, undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . Certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib .
Physical And Chemical Properties Analysis
Bortezomib-pinanediol has a high molecular weight of 518.455 Da . In a neutral or alkaline solution, the dissociated Bortezomib can undergo esterification with 1-2 or 1-3 adjacent diol groups, resulting in the formation of pH-sensitive boronic acid ester bonds .
Applications De Recherche Scientifique
-
Cancer Therapy
- Field : Oncology .
- Application : Bortezomib is a proteasome inhibitor approved by the Food and Drug Administration for the treatment of malignant tumors . It binds to the amino acid residues of the 26S proteasome, causing the death of tumor cells .
- Method : Bortezomib is administered as a drug, blocking the ubiquitin-proteasome system (UPS) pathway, thereby hindering the degradation of antitumor-related protein products and exerting an antitumor effect .
- Results : Bortezomib has been approved for the treatment of multiple myeloma (MM) and mantle cell lymphoma (MCL). It also showed inhibitory effects on other hematological cancers and numerous solid tumors in preclinical studies and clinical trials .
-
Nanoformulations for Cancer Therapy
- Field : Nanomedicine .
- Application : Micellar nanoformulation of lipophilized bortezomib achieves significantly enhanced drug loading, prolonged circulation time, improved tolerability, and targeted treatment of triple negative breast cancer .
- Method : Lipophilized bortezomib, bortezomib-pinanediol (BP), was prepared in high yield. BP-loaded cRGD-decorated micelles exhibited a small size, reduction-triggered drug release, and active targeting ability to αvβ3-overexpressing MDA-MB-231 triple-negative breast cancer cells .
- Results : The in vivo studies displayed that BP-cRGD-Ms had a nearly 20-fold improvement in the elimination half-life and a 20-fold higher maximum-tolerated dose as compared to free BTZ. The biodistribution and therapeutic studies in MDA-MB-231 tumor-bearing nude mice demonstrated that BP-cRGD-Ms induced significantly better tumor accumulation and inhibition with fewer adverse effects than free BTZ, leading to greatly improved mice survival rates .
- Pharmacology and Pharmacokinetics
- Field : Pharmacology .
- Application : Bortezomib is a novel, first-in-class proteasome inhibitor with antitumor activity against a number of hematologic and nonhematologic malignancies .
- Method : Bortezomib is rapidly distributed into tissues after administration of a single dose, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours . Maximum proteasome inhibition occurs within 1 hour and recovers close to baseline within 72 to 96 hours after administration .
- Results : Bortezomib has been shown to be a substrate of several cytochrome P450 isoenzymes using in vitro systems . Adverse effects of bortezomib are generally mild and effectively managed with supportive care .
-
Antibacterial Activity
-
Antiviral Activity
-
Sensors and Delivery Systems
Safety And Hazards
Orientations Futures
Bortezomib-pinanediol, as a prodrug of Bortezomib, could potentially be used in targeted tumor chemotherapy . Research is ongoing to improve its therapeutic efficacy, including the development of Bortezomib-based nanoformulations . These nanoformulations aim to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment for specific types of cancer .
Propriétés
IUPAC Name |
N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSTPSWJFWZHP-GQABWHEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bortezomib-pinanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



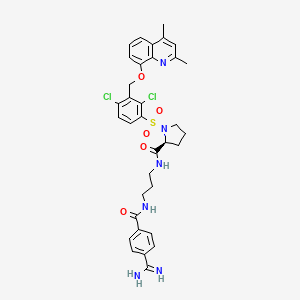
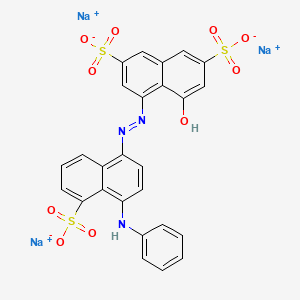
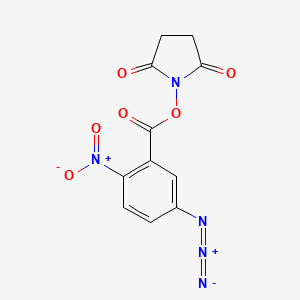
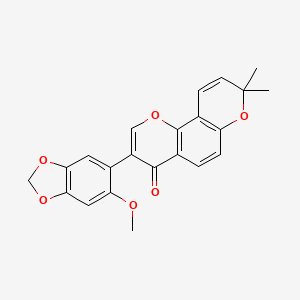
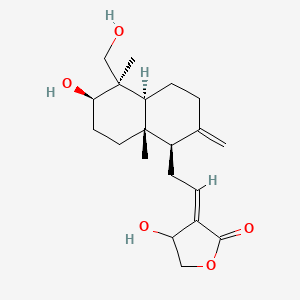
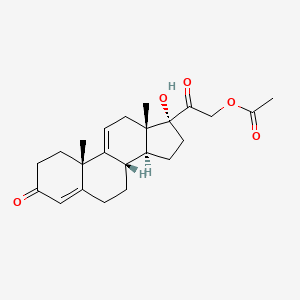
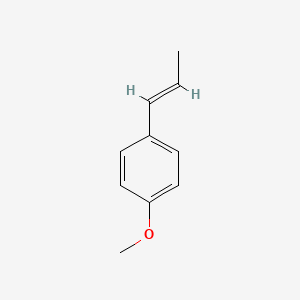
![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
